Ethyl 2-(1,3-benzodioxol-5-ylcarbamoyl)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1,3-benzodioxol-5-ylcarbamoyl)hydrazinecarboxylate is an organic compound that belongs to the class of hydrazinecarboxylates This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,3-benzodioxol-5-ylcarbamoyl)hydrazinecarboxylate typically involves the reaction of ethyl hydrazinecarboxylate with a benzodioxole derivative. One common method is the reaction of ethyl hydrazinecarboxylate with 1,3-benzodioxole-5-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,3-benzodioxol-5-ylcarbamoyl)hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
Ethyl 2-(1,3-benzodioxol-5-ylcarbamoyl)hydrazinecarboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(1,3-benzodioxol-5-ylcarbamoyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The benzodioxole ring can also interact with biological membranes, affecting their stability and function.
Comparison with Similar Compounds
Ethyl 2-(1,3-benzodioxol-5-ylcarbamoyl)hydrazinecarboxylate can be compared with other similar compounds, such as:
Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate: Known for its catalytic properties in Mitsunobu reactions.
Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate: Exhibits similar reactivity but with different substrate scope.
Ethyl 2-(1,3-benzodioxol-5-ylmethylene)hydrazinecarboxylate: Shares the benzodioxole ring but differs in the hydrazinecarboxylate moiety.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activities compared to other hydrazinecarboxylates.
Properties
Molecular Formula |
C11H13N3O5 |
---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
ethyl N-(1,3-benzodioxol-5-ylcarbamoylamino)carbamate |
InChI |
InChI=1S/C11H13N3O5/c1-2-17-11(16)14-13-10(15)12-7-3-4-8-9(5-7)19-6-18-8/h3-5H,2,6H2,1H3,(H,14,16)(H2,12,13,15) |
InChI Key |
OJFSEBZIYFLKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NNC(=O)NC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.